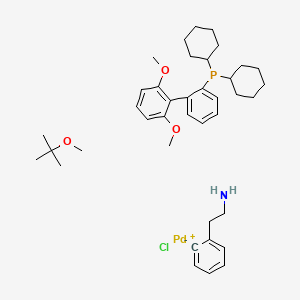
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound with significant interest in various fields of chemistry. The presence of both methylthio and trifluoromethyl groups in its structure imparts unique chemical properties and reactivity. The aldehyde functional group also makes this compound a valuable intermediate in various synthetic routes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde typically involves the introduction of both the methylthio and trifluoromethyl groups onto a benzaldehyde core. A common route includes:
Step 1: Electrophilic aromatic substitution to introduce the trifluoromethyl group.
Step 2: Thiolation to introduce the methylthio group.
Step 3: Formylation to attach the aldehyde group, often using formylation reagents like the Vilsmeier-Haack reagent.
Industrial Production Methods: For industrial production, scalable methods such as Friedel-Crafts alkylation and oxidative coupling might be used to increase yield and purity. Reaction conditions typically involve high temperatures and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The trifluoromethyl and methylthio groups can undergo various substitutions, depending on the reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or Jones reagent.
Reduction: Sodium borohydride in ethanol or lithium aluminium hydride in diethyl ether.
Substitution: Halogenating agents for trifluoromethyl group and various nucleophiles for methylthio group substitutions.
Major Products:
Oxidation: 4-(Methylthio)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(Methylthio)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Derivatives with varied functional groups replacing the trifluoromethyl or methylthio groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological studies, it can be used to modify biomolecules to study their interactions and properties due to its reactive aldehyde group.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of various drug candidates that require the unique properties imparted by the trifluoromethyl and methylthio groups.
Industry: Used in the manufacture of specialty chemicals, including advanced materials and coatings that benefit from the compound's stability and reactivity.
Mechanism of Action
The compound's effects are primarily due to its reactive aldehyde group, which can form Schiff bases with amines, leading to a variety of biochemical interactions. The trifluoromethyl group can enhance the metabolic stability of derived compounds, while the methylthio group can influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: Lacks the methylthio group, affecting its lipophilicity and membrane permeability.
4-Methoxy-2-(trifluoromethyl)benzaldehyde: The methoxy group replaces the methylthio group, offering different electronic effects and reactivity.
Uniqueness: 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde stands out due to the combination of the trifluoromethyl and methylthio groups, which impart unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry.
Hope you find this insightful! Feel free to dive deeper into any specific section or let me know if there's something more you need.
Properties
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGATVCIIBDMZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)





![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)


![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)

![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)


